Cas no 35467-41-5 (N,N-dimethyl-L-phenylalanine (4S)-7t-benzyl-3t-isopropyl-5,8-dioxo-2-oxa-6,9-diaza-1(1,4)-benzena-cycloundecaphan-10c-en-4r-ylamide)

N,N-dimethyl-L-phenylalanine (4S)-7t-benzyl-3t-isopropyl-5,8-dioxo-2-oxa-6,9-diaza-1(1,4)-benzena-cycloundecaphan-10c-en-4r-ylamide structure
35467-41-5 structure
Product Name:N,N-dimethyl-L-phenylalanine (4S)-7t-benzyl-3t-isopropyl-5,8-dioxo-2-oxa-6,9-diaza-1(1,4)-benzena-cycloundecaphan-10c-en-4r-ylamide
CAS No:35467-41-5
MF:C34H40N4O4
MW:568.705808639526
CID:1995009
PubChem ID:45273177
Update Time:2025-04-21

N,N-dimethyl-L-phenylalanine (4S)-7t-benzyl-3t-isopropyl-5,8-dioxo-2-oxa-6,9-diaza-1(1,4)-benzena-cycloundecaphan-10c-en-4r-ylamide Chemical and Physical Properties

Names and Identifiers

    • N,N-dimethyl-L-phenylalanine (4S)-7t-benzyl-3t-isopropyl-5,8-dioxo-2-oxa-6,9-diaza-1(1,4)-benzena-cycloundecaphan-10c-en-4r-ylamide
    • Scutianin B
    • scutianine B
    • scutianine-B
    • (S)-α-Dimethylamino-N-[(3R,4S,7S)-3-isopropyl-5,8-dioxo-7-benzyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-10,12,14(1),15-tetren-4-yl]benzenepropanamide
    • CHEMBL554100
    • 35467-41-5
    • (2R)-N-((3R,4R,7S,10Z)-7-Benzyl-5,8-dihydroxy-3-(propan-2-yl)-2-oxa-6,9-diazabicyclo(10.2.2)hexadeca-1(14),5,8,10,12,15-hexaen-4-yl)-2-(dimethylamino)-3-phenylpropanimidate
    • (2S)-N-[(3R,4S,7S,10Z)-7-benzyl-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-2-(dimethylamino)-3-phenylpropanamide
    • (2R)-N-[(3R,4R,7S,10Z)-7-Benzyl-5,8-dihydroxy-3-(propan-2-yl)-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),5,8,10,12,15-hexaen-4-yl]-2-(dimethylamino)-3-phenylpropanimidate
    • (2S)-N-((3R,4S,7S,10Z)-7-benzyl-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo(10.2.2)hexadeca-1(14),10,12,15-tetraen-4-yl)-2-(dimethylamino)-3-phenylpropanamide
    • Inchi: 1S/C34H40N4O4/c1-23(2)31-30(37-33(40)29(38(3)4)22-26-13-9-6-10-14-26)34(41)36-28(21-25-11-7-5-8-12-25)32(39)35-20-19-24-15-17-27(42-31)18-16-24/h5-20,23,28-31H,21-22H2,1-4H3,(H,35,39)(H,36,41)(H,37,40)
    • InChI Key: PEINZJYANJZEKK-UHFFFAOYSA-N
    • SMILES: CC(C1C(NC(C(N(C)C)CC2C=CC=CC=2)=O)C(=O)NC(CC2C=CC=CC=2)C(=O)NC=CC2C=CC(=CC=2)O1)C

Computed Properties

  • Exact Mass: 568.305
  • Monoisotopic Mass: 568.305
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 8
  • Complexity: 901
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 99.8A^2
  • XLogP3: 4.097
Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd